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Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of
enantiomerically pure (+)-menthol (d-menthol). Due to the limited availability of data on the
dextrorotatory isomer, this report incorporates data from studies on I-menthol and the racemic
mixture, dl-menthol, as a scientifically accepted read-across approach. The toxicological data
reviewed includes acute, subchronic, and chronic toxicity, genotoxicity, and reproductive and
developmental toxicity. This guide summarizes quantitative data in structured tables, details
experimental methodologies for key studies, and provides visualizations of relevant biological
pathways and experimental workflows to support risk assessment and drug development
activities.

Introduction

Menthol, a cyclic monoterpene alcohol, exists as several stereoisomers, with (-)-menthol (I-
menthol) being the most common naturally occurring form. (+)-Menthol (d-menthol) is another
enantiomer, and the racemic mixture is referred to as dl-menthol. Menthol is widely used in
pharmaceuticals, cosmetics, and food products for its characteristic cooling sensation and
flavor.[1] A thorough understanding of its toxicological profile is essential for ensuring its safe
use in various applications. This document focuses on the toxicological characteristics of
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enantiomerically pure (+)-menthol, leveraging available data on other isomers where
necessary.

Toxicokinetics and Metabolism

Menthol is readily absorbed after oral administration and is primarily metabolized in the liver.
The main metabolic pathway involves conjugation with glucuronic acid, forming menthol
glucuronide, which is then excreted in the urine and feces.[2][3] Other minor metabolic
pathways include oxidation to various hydroxylated derivatives.[3][4] Studies on the metabolism
of different menthol isomers suggest similar metabolic fates, providing a basis for using data
from I-menthol and dl-menthol to understand the toxicokinetics of (+)-menthol.[5]

Toxicological Profile
Acute Toxicity

(+)-Menthol exhibits low acute oral toxicity, consistent with other menthol isomers. The oral
LD50 values are generally high, indicating a low potential for acute hazard upon ingestion.

Table 1: Acute Toxicity of Menthol

. . Value Test
Species Route Endpoint Reference
(mg/kg bw) Substance

Rat Oral LD50 >2000 dl-Menthol [6]
Mouse Oral LD50 3400 dl-Menthol [6]
Cat Oral LD50 800 dl-Menthol [6]

Experimental Protocol: Acute Oral Toxicity (General Guideline based on OECD 401)

o Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-
pregnant females.

e Housing: Housed in appropriate conditions with controlled temperature, humidity, and light
cycle. Access to food and water ad libitum.
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e Vehicle: The test substance is typically dissolved or suspended in a suitable vehicle (e.g.,
corn oil).

o Administration: A single dose of the test substance is administered by oral gavage.

e Dose Levels: Arange of dose levels is used to determine the dose that causes mortality in
50% of the animals (LD50).

o Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for a period of at least 14 days. A gross necropsy is performed on all animals at the
end of the study.

Subchronic and Chronic Toxicity

Repeated dose toxicity studies on dl-menthol have been conducted in rats and mice. These
studies provide insights into the potential target organs and the No-Observed-Adverse-Effect
Level (NOAEL).

Table 2: Subchronic and Chronic Toxicity of Menthol
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NOAEL

(mglkg
bwl/day)

Species Duration Route

Key
Findings

Test
Substanc

Referenc

e
e

Rat 13 weeks Oral (diet) 750

Slightly
increased
incidence
of
interstitial
nephritis at
the next
highest
dose.

di-Menthol [6]

Mouse 13 weeks Oral (diet) 560

Reduction
in body
weight gain
at the
highest

dose.

di-Menthol [6]

Rat 103 weeks  Oral (feed) 375

No
treatment-
related
effects on
survival,
clinical
signs, or
gross

pathology.

di-Menthol [7]

Mouse 103 weeks  Oral (feed) 667

No
treatment-
related
effects on
survival,
clinical

signs, or

di-Menthol [71
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gross

pathology.

Experimental Protocol: 90-Day Oral Toxicity Study (General Guideline based on OECD 408)
o Test Animals: Rodents (e.g., Fischer 344 rats), typically 10 animals per sex per group.

o Administration: The test substance is administered daily in the diet, drinking water, or by
gavage for 90 days.

e Dose Levels: At least three dose levels and a control group are used.

e Observations: Daily clinical observations, weekly body weight and food/water consumption
measurements.

 Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at
termination.

o Pathology: Gross necropsy and histopathological examination of organs and tissues are
performed.

Dosing Phase (90 days)
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Caption: General workflow for a 90-day oral toxicity study.

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted on menthol isomers.
The overall evidence suggests that menthol is not genotoxic.

Table 3: Genotoxicity of Menthol

Test . o Test
Endpoint Activation Result Reference
System Substance
S. _
o Gene With & ]
typhimurium ) ) Negative dl-Menthol [8]
mutation without S9
(Ames test)
Mouse )
Gene With & )
Lymphoma ) ] Negative dl-Menthol [8]
mutation without S9
Assay
Chromosoma  With & )
CHO Cells ) ] Negative dl-Menthol [8]
| aberrations without S9
Human Chromosoma  With & _
) ) Negative Menthol 9]
Lymphocytes | aberrations without S9
Sister ]
Human ) With & ]
chromatid ) Negative Menthol [9]
Lymphocytes without S9
exchange
Mouse
) Chromosoma ] ]
Micronucleus In vivo Negative dl-Menthol [10]
| damage

Test

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - General Guideline based
on OECD 471)

o Test Strains: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,
TA1537) and Escherichia coli (e.g., WP2 uvrA).
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» Metabolic Activation: The assay is performed with and without an exogenous metabolic
activation system (S9 fraction from induced rat liver).

e Procedure: The test substance, bacterial tester strain, and S9 mix (if applicable) are
incubated together. The mixture is then plated on minimal glucose agar plates.

o Endpoint: The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is
counted after incubation for 48-72 hours. A substance is considered mutagenic if it causes a
dose-related increase in the number of revertant colonies.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies on I-menthol and dl-menthol have not shown
adverse effects on fertility or fetal development at doses not toxic to the mother.

Table 4: Reproductive and Developmental Toxicity of Menthol

NOAEL
) Key Test
Species Study Type (mglkg L Reference
Findings Substance
bwi/day)
No
Rat, Hamster, 185-425 (not ]
Development teratogenic
Mouse, maternally [-Menthol [5]
al effects
Rabbit toxic)
observed.
Not
established, No changes
no effects on in
reproductive reproductive
Two- .
Rat, Mouse ) organs in organs dl-Menthol [5]
generation ) )
chronic observed in
studies up to long-term
375 (rat) and studies.

667 (mouse)

Experimental Protocol: Prenatal Developmental Toxicity Study (General Guideline based on
OECD 414)
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o Test Animals: Pregnant female rodents or rabbits.

o Administration: The test substance is administered daily during the period of major
organogenesis.

e Dose Levels: At least three dose levels and a control group are used. The highest dose
should induce some maternal toxicity but not death.

o Observations: Dams are monitored for clinical signs, body weight, and food consumption.

o Endpoints: At term, the uterus is examined for the number of corpora lutea, implantations,
resorptions, and live and dead fetuses. Fetuses are weighed and examined for external,
visceral, and skeletal abnormalities.

Signaling Pathways

The primary mechanism for menthol's physiological effects, including its cooling sensation and
potential for irritation at high concentrations, is its interaction with Transient Receptor Potential
(TRP) channels, specifically TRPM8 and TRPAL.

o« TRPMS8 (Transient Receptor Potential Melastatin 8): Menthol is a well-known agonist of
TRPMS, the primary cold and menthol sensor in the peripheral nervous system. Activation of
TRPM8 by menthol leads to an influx of calcium ions into the neuron, which is perceived as a
cooling sensation.[11]

» TRPAL (Transient Receptor Potential Ankyrin 1): At higher concentrations, menthol can also
activate TRPAL, a channel involved in sensing irritants and inflammatory pain.[12] This dual
action on TRPM8 and TRPA1 may contribute to both the analgesic and potential irritant
properties of menthol.
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Caption: Menthol's interaction with TRPM8 and TRPA1 channels.

Conclusion

Based on the available toxicological data for I-menthol and dI-menthol, enantiomerically pure
(+)-menthol is expected to have a low order of toxicity. It demonstrates low acute toxicity, is not
genotoxic, and does not show reproductive or developmental toxicity at doses that are not
maternally toxic. The primary biological activity of menthol is mediated through its interaction
with TRP channels. While the data provides a strong foundation for the safety assessment of
(+)-menthol, any specific high-dose or long-term applications should consider the potential for
irritation and target organ effects observed at high doses in animal studies. Further research
specifically on the (+)-enantiomer would be beneficial to confirm these conclusions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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